molecular formula C14H16Si B1345635 Dimethyldiphenylsilane CAS No. 778-24-5

Dimethyldiphenylsilane

Cat. No. B1345635
M. Wt: 212.36 g/mol
InChI Key: WJKVFIFBAASZJX-UHFFFAOYSA-N
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Patent
US05430047

Procedure details

Triflic acid (3.2 g, 21 mmol) is added portionwise to diphenyldimethylsilane (2.22 g, 10.5 mmol) in 20 mL of dichloromethane and stirred for 1 hour. After cooling to -78° C., diisopropylethylamine (1.42 g, 11 mmol) and 4'-fluoroacetophenone (1.38 g, 10 mmol) are added and the reaction mixture stirred for another hour before adding 3-cyanobenzaldehyde (1.0 g, 7.62 mmol). After the reaction mixture is stirred 18 hours, it is diluted with 100 mL of dichloromethane and stirred 1 hour with a saturated solution of sodium bicarbonate. The organic layer is separated, dried (MgSO4), concentrated and columned over SiO2 eluting with dichloromethane to provide 0.8 g of the title compound; mp 170°-172° C.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step Two
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
OS(C(F)(F)F)(=O)=O.C1([Si](C2C=CC=CC=2)(C)C)C=CC=CC=1.C(N(C(C)C)CC)(C)C.[F:33][C:34]1[CH:39]=[CH:38][C:37]([C:40](=[O:42])[CH3:41])=[CH:36][CH:35]=1.[C:43]([C:45]1[CH:46]=[C:47]([CH:50]=[CH:51][CH:52]=1)[CH:48]=O)#[N:44].C(=O)(O)[O-].[Na+]>ClCCl>[F:33][C:34]1[CH:39]=[CH:38][C:37]([C:40](=[O:42])[CH:41]=[CH:48][C:47]2[CH:46]=[C:45]([CH:52]=[CH:51][CH:50]=2)[C:43]#[N:44])=[CH:36][CH:35]=1 |f:5.6|

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
OS(=O)(=O)C(F)(F)F
Name
Quantity
2.22 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](C)(C)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1.42 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1.38 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C)=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C=1C=C(C=O)C=CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture stirred for another hour
STIRRING
Type
STIRRING
Details
After the reaction mixture is stirred 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(C=CC=1C=C(C#N)C=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: CALCULATEDPERCENTYIELD 41.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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